DDAO

Beschreibung

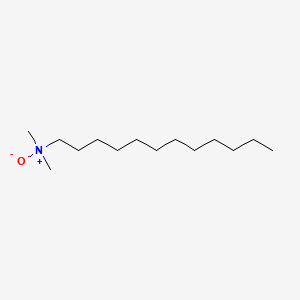

Dodecyldimethylamine N-oxide is a tertiary amine oxide resulting from the formal oxidation of the amino group of dodecyldimethylamine. It has a role as a plant metabolite and a detergent. It derives from a hydride of a dodecane.

On the basis of the available animal and clinical data presented in this report, the CIR Expert Panel concludes that Lauramine Oxide and Stearamine Oxide are safe as cosmetic ingredients for "rinse-off" products under present conditions of use. For use in "leave-on" products, the Expert Panel concludes that Lauramine Oxide should be limited to 3.7% and Stearamine Oxide to 5%.

Lauramine oxide has been reported in Euglena gracilis with data available.

zwitterionic detergent

Structure

3D Structure

Eigenschaften

IUPAC Name |

N,N-dimethyldodecan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31NO/c1-4-5-6-7-8-9-10-11-12-13-14-15(2,3)16/h4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYELZBGXAIXKHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31NO | |

| Record name | DIMETHYLDODECYLAMINE-N-OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020514 | |

| Record name | N,N-Dimethyldodecylamine-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyldodecylamine-n-oxide is a crystalline solid., Liquid, Highly hygroscopic solid; [HSDB] | |

| Record name | DIMETHYLDODECYLAMINE-N-OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Dodecanamine, N,N-dimethyl-, N-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyl-N-dodecylamine oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6479 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 190,000 mg/L at 25 °C | |

| Record name | LAURAMINE OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5451 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000006 [mmHg] | |

| Record name | N,N-Dimethyl-N-dodecylamine oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6479 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Very hygroscopic needles from dry toluene. | |

CAS No. |

1643-20-5 | |

| Record name | DIMETHYLDODECYLAMINE-N-OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecyldimethylamine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1643-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauramine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001643205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyldimethylamine N-oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04147 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Dodecanamine, N,N-dimethyl-, N-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyldodecylamine-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyldimethylamine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURAMINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F6FC4MI8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LAURAMINE OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5451 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

266 to 268 °F (NTP, 1992), 130.5 °C | |

| Record name | DIMETHYLDODECYLAMINE-N-OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LAURAMINE OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5451 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Core Spectral and Physicochemical Properties of DDAO

An In-depth Technical Guide to the Spectral Properties of 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one) (DDAO)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties of 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one), commonly known as this compound. As a versatile near-infrared (NIR) fluorescent probe, this compound is extensively used in a variety of biological assays.[1] This document details its spectral characteristics, provides in-depth experimental protocols for their determination, and explores its application in enzyme assays.

This compound is a fluorescent dye characterized by a long emission wavelength in the red region of the spectrum and a tunable excitation wavelength.[1][2][3] Its fluorescence is reported to be pH-dependent.[1] The fundamental physicochemical and spectral properties of this compound are summarized in the table below.

Data Presentation: this compound Properties

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₁Cl₂NO₂ | [1] |

| Molecular Weight | 308.16 g/mol | [1] |

| CAS Number | 118290-05-4 | [1] |

| Appearance | Black solid | [1] |

| Excitation Maximum (λex) | ~648 nm | [1][4] |

| Emission Maximum (λem) | ~658 nm | [1][4] |

| Molar Extinction Coefficient (ε) | Not readily available in public domain | [1] |

| Fluorescence Quantum Yield (Φf) | Not readily available in public domain | [1] |

Note: While specific quantitative values for the molar extinction coefficient and fluorescence quantum yield of this compound are not widely published, the general experimental protocols for their determination are outlined in the "Experimental Protocols" section of this guide.[1]

Application in Enzyme Assays: HRP-Coupled Detection

This compound serves as a highly effective fluorogenic substrate in various enzyme assays, particularly those involving horseradish peroxidase (HRP).[1] In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of this compound, converting it into a product with intense red fluorescence.[1] This enzymatic reaction is the foundation for highly sensitive detection methods in formats such as enzyme-linked immunosorbent assays (ELISAs).[1]

Experimental Protocols

Accurate characterization of this compound's spectral properties is crucial for its effective application. The following sections provide detailed methodologies for key experiments.

Determination of Molar Extinction Coefficient (ε) using UV-Vis Spectroscopy

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a specific wavelength. It is determined using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar extinction coefficient, b is the path length, and c is the concentration.[1]

Materials:

-

This compound

-

High-purity solvent (e.g., DMSO, ethanol)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the chosen solvent with a precisely known concentration.

-

Serial Dilutions: Create a series of dilutions from the stock solution to obtain a range of concentrations.

-

Spectrophotometer Setup: Set the UV-Vis spectrophotometer to scan a wavelength range that includes the expected absorption maximum of this compound (~648 nm).[1] Use the same solvent as a blank to zero the instrument.[1]

-

Absorbance Measurement: Measure the absorbance of each dilution at the absorption maximum (λmax).[1]

-

Data Analysis: Plot a graph of absorbance versus concentration. The slope of the resulting line corresponds to the molar extinction coefficient (ε), assuming a path length of 1 cm.[1]

Determination of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[5] It is typically determined using a comparative method, referencing a standard with a known quantum yield.[5]

Materials:

-

This compound

-

Fluorescence standard with a known quantum yield in the same spectral region (e.g., Rhodamine 101)

-

Solvent compatible with both this compound and the standard

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes

Methodology:

-

Prepare Solutions: Prepare dilute solutions of both this compound and the fluorescence standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be low (typically < 0.1) to prevent inner filter effects.[1]

-

Measure Absorption Spectra: Record the absorption spectra for both the this compound and standard solutions to determine their absorbance at the chosen excitation wavelength.[1]

-

Measure Fluorescence Spectra: Excite both solutions at the identical wavelength and record their complete fluorescence emission spectra.[1]

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the this compound and standard samples.

-

Calculate Quantum Yield: The quantum yield of this compound is calculated using the following equation:[1]

Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)²

Where:

-

Φf is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

_sample refers to this compound and _std refers to the standard

-

Protocol for this compound in an HRP-Based Assay

This protocol outlines the general steps for using this compound as a substrate to detect HRP activity.

Methodology:

-

Washing: After the final antibody incubation step in an ELISA or a similar assay, wash the microplate wells thoroughly with a suitable wash buffer to remove any unbound reagents.[1]

-

Substrate Preparation: Prepare the this compound substrate solution by diluting a this compound stock solution in the appropriate assay buffer. Immediately before use, add hydrogen peroxide (H₂O₂) to the desired final concentration.[1]

-

Substrate Incubation: Add the complete this compound/H₂O₂ substrate solution to each well of the microplate.[1]

-

Signal Development: Incubate the plate at room temperature, protected from light, for a sufficient period to allow the enzymatic reaction to proceed and the fluorescent signal to develop.[1]

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. Set the excitation and emission wavelengths appropriate for the oxidized this compound product (e.g., excitation ~645 nm and emission ~665 nm).[1] The resulting fluorescence intensity is directly proportional to the amount of HRP present in the sample.

References

The Mechanism of DDAO in Enzyme Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Acetyl-3,7-dihydroxyphenoxazine (DDAO), commonly known in its commercial form as Amplex® Red, is a highly sensitive and versatile fluorogenic probe. Its utility in enzyme assays stems from its conversion to the highly fluorescent product, resorufin, in the presence of hydrogen peroxide (H₂O₂) and a peroxidase, most notably horseradish peroxidase (HRP). This reaction forms the basis of a wide range of enzyme assays, particularly for detecting and quantifying the activity of H₂O₂-producing enzymes or for coupled enzyme systems where H₂O₂ is an intermediate product.

The core mechanism involves the enzymatic oxidation of the non-fluorescent this compound molecule. In a coupled assay, the enzyme of interest produces H₂O₂. This H₂O₂ then serves as a substrate for HRP, which in turn oxidizes this compound. The resulting resorufin product exhibits strong fluorescence with excitation and emission maxima around 571 nm and 585 nm, respectively.[1][2] This long-wavelength emission minimizes interference from autofluorescence often encountered in biological samples.[3] The intensity of the fluorescence signal is directly proportional to the amount of H₂O₂ produced, and thus to the activity of the target enzyme.

This guide provides a comprehensive overview of the this compound mechanism of action in enzyme assays, including quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Core Signaling Pathway and Mechanism

The fundamental principle of this compound-based enzyme assays lies in a coupled enzymatic reaction. The primary enzyme's activity generates hydrogen peroxide, which is then utilized by horseradish peroxidase to catalyze the oxidation of this compound.

Quantitative Data Summary

The performance of this compound-based assays is characterized by several key quantitative parameters. The following tables summarize available data for horseradish peroxidase and diamine oxidase assays.

Table 1: Horseradish Peroxidase (HRP) Assay Performance

| Parameter | Value | Notes |

| Limit of Detection (HRP) | 1 x 10⁻⁵ U/mL[4][5] | Can detect as little as 10 picomoles of H₂O₂ in a 100 µL volume.[1][2] |

| Linear Range (HRP) | 0.4 nM - 1.6 nM[6] | For the detection of HRP using a DCFH-1 based assay, a wider linear range of 0.05 nM to 10 nM was reported.[6] |

| Optimal pH | 7.0 - 8.0[7] | The Amplex® Red reagent is unstable at pH > 8.5.[1] |

| Excitation Maximum (Resorufin) | ~571 nm[1][2] | |

| Emission Maximum (Resorufin) | ~585 nm[1][2] | |

| Molar Extinction Coefficient (Resorufin) | 58,000 ± 5,000 cm⁻¹M⁻¹[1][4] | Allows for both fluorometric and spectrophotometric detection. |

Table 2: Diamine Oxidase (DAO) Assay Performance

| Parameter | Value | Notes |

| Limit of Detection (DAO) | < 1 pmole/minute[8] | |

| Linear Detection Range | 0.5 to 6 U/L[9] | For a 30-minute reaction at 25°C.[9] |

| Substrate | Putrescine | A common substrate for DAO assays. |

| Michaelis Constant (Km) for Putrescine | 57 µM to 500 µM | Varies depending on the enzyme source and assay conditions.[2] |

| Reference Ranges (Human Serum) | < 3 U/mL: High probability of HIT3-10 U/mL: HIT probable> 10 U/mL: Low HIT probability[10] | HIT: Histamine Intolerance. |

Experimental Protocols

General Experimental Workflow

The workflow for a typical this compound-based enzyme assay involves several key stages, from sample preparation to data analysis.

Detailed Protocol for a Generic HRP-Coupled Assay

This protocol provides a framework for detecting H₂O₂ produced by an enzymatic reaction using this compound.

Materials:

-

This compound (Amplex® Red)

-

Dimethyl sulfoxide (DMSO)

-

Horseradish Peroxidase (HRP)

-

1X Reaction Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

Hydrogen peroxide (H₂O₂) for standard curve

-

Enzyme of interest and its substrate

-

96-well black microplate

-

Microplate reader with fluorescence capabilities

Procedure:

-

Reagent Preparation:

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store protected from light at -20°C.

-

HRP Stock Solution: Prepare a 10 U/mL stock solution of HRP in 1X Reaction Buffer. Store at -20°C.

-

Working Solution: On the day of the experiment, prepare a working solution containing 100 µM this compound and 0.2 U/mL HRP in 1X Reaction Buffer. Protect this solution from light.

-

H₂O₂ Standard Curve: Prepare a series of H₂O₂ standards (e.g., 0 to 10 µM) by diluting a stock solution in 1X Reaction Buffer.

-

-

Assay Protocol:

-

Add 50 µL of the H₂O₂ standards or your sample (containing the H₂O₂-producing enzyme and its substrate) to the wells of the 96-well microplate.

-

To initiate the reaction, add 50 µL of the this compound/HRP working solution to each well.

-

Incubate the plate at room temperature or 37°C for 15-30 minutes, protected from light. The optimal incubation time may need to be determined empirically.

-

Measure the fluorescence intensity using a microplate reader with excitation set to ~571 nm and emission set to ~585 nm.[1]

-

-

Data Analysis:

-

Subtract the fluorescence reading of the blank (0 µM H₂O₂) from all other readings.

-

Plot the fluorescence intensity of the H₂O₂ standards versus their concentration to generate a standard curve.

-

Determine the concentration of H₂O₂ in your samples by interpolating their fluorescence values on the standard curve.

-

Calculate the enzyme activity based on the amount of H₂O₂ produced per unit of time.

-

Detailed Protocol for Diamine Oxidase (DAO) Activity Assay

This protocol is adapted for measuring DAO activity in biological samples.

Materials:

-

QuantiFluo™ Diamine Oxidase Assay Kit (or individual components)

-

DAO Assay Buffer

-

HRP Enzyme

-

This compound Substrate

-

Dye Reagent (likely a stabilized form of this compound)

-

H₂O₂ Standard

-

Sample (e.g., serum, plasma)

-

96-well black, flat-bottom microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Equilibrate all components to room temperature.

-

H₂O₂ Internal Standard: Prepare a 180 µM H₂O₂ internal standard as per the kit instructions.[9]

-

Working Reagent (WR): For each sample well, mix 85 µL Assay Buffer, 1 µL HRP Enzyme, 1 µL Substrate, and 1 µL Dye Reagent.[9]

-

Blank Working Reagent (BWR): For each blank and internal standard well, mix 85 µL Assay Buffer, 1 µL HRP Enzyme, and 1 µL Dye Reagent (no substrate).[9]

-

-

Assay Protocol:

-

Transfer 10 µL of each sample into three separate wells: one for the sample measurement, one for the sample blank, and one for the internal standard.[9]

-

Add 10 µL of deionized water to the sample and sample blank wells.

-

Add 10 µL of the 180 µM H₂O₂ to the internal standard wells.[9]

-

Add 80 µL of WR to each sample well.

-

Add 80 µL of BWR to each sample blank and internal standard well.[9]

-

Read the fluorescence at an excitation of ~530 nm and an emission of ~585 nm at time 0 and again after 30 minutes.[9]

-

-

Data Analysis:

-

Calculate the change in fluorescence for each well (ΔF = F₃₀min - F₀min).

-

The DAO activity is calculated using the following formula: DAO Activity (U/L) = [(ΔF_Sample - ΔF_Blank) / (ΔF_Standard - ΔF_Blank)] x [H₂O₂] (µM) / (30 min) x n where [H₂O₂] is the concentration of the internal standard and n is the sample dilution factor.[9]

-

Troubleshooting and Considerations

-

High Background: High background fluorescence can be caused by the auto-oxidation of this compound. It is crucial to protect this compound solutions from light and to prepare them fresh. The presence of reducing agents in the sample can also interfere with the assay.[11]

-

Signal Instability: The fluorescent product, resorufin, can be further oxidized to the non-fluorescent resazurin, especially in the presence of high concentrations of HRP and H₂O₂. This can lead to a decrease in the fluorescence signal over time.

-

Interfering Substances: Compounds in the sample that can be oxidized by HRP or that absorb light in the excitation/emission range of resorufin can interfere with the assay. It is important to run appropriate controls, such as a sample blank without the primary enzyme's substrate.

Conclusion

This compound-based assays provide a highly sensitive and reliable method for measuring the activity of a wide range of enzymes, particularly those that produce hydrogen peroxide. The long-wavelength spectral properties of the fluorescent product, resorufin, minimize background interference, making these assays well-suited for high-throughput screening and applications in complex biological samples. By understanding the core mechanism of action and optimizing the experimental conditions, researchers can effectively utilize this compound to obtain accurate and reproducible quantitative data in their studies.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Amplex® Red Enzyme Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. Invitrogen Amplex Red Hydrogen Peroxide/Peroxidase Assay Kit 500 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 5. sahoury.com [sahoury.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. seebeyondshop.com [seebeyondshop.com]

- 10. Evaluation of Serum Diamine Oxidase as a Diagnostic Test for Histamine Intolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The Spectrofluorogenic Probe DDAO: A Technical Deep Dive into its Excitation and Emission Properties

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core excitation and emission spectra of the near-infrared (NIR) fluorescent probe, 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one), commonly known as DDAO. Esteemed for its favorable spectral properties in the red region of the spectrum, this compound and its derivatives are increasingly integral to a variety of biological assays, including enzyme activity assays and cell-based studies. This document outlines its spectral characteristics, provides detailed experimental protocols for its use, and presents visual workflows for key applications.

Core Spectral and Physicochemical Properties

This compound is a versatile fluorophore with a tunable excitation wavelength and a long emission wavelength, making it particularly useful for experiments where minimizing autofluorescence from biological samples is critical.[1][2][3] Its fluorescence is also reported to be pH-dependent.[4][5][6] The key spectral and physical properties of this compound are summarized below.

| Property | Value |

| Chemical Formula | C₁₅H₁₁Cl₂NO₂ |

| Molecular Weight | 308.16 g/mol [1][7] |

| CAS Number | 118290-05-4[1][8] |

| Appearance | Black solid[5] |

| Excitation Maximum (λex) | ~648 nm[1][5][9] |

| Tunable Excitation Range | 600-650 nm[2][3] |

| Emission Maximum (λem) | ~658 nm[1][5][9] |

| Molar Extinction Coefficient (ε) | Not readily available in public domain[1] |

| Fluorescence Quantum Yield (Φf) | Not readily available in public domain[1] |

While specific quantitative values for the molar extinction coefficient and fluorescence quantum yield of this compound are not widely published, their determination is crucial for the quantitative application of this probe.[1] The subsequent sections provide detailed experimental protocols for the determination of these parameters.

Experimental Protocols

Accurate and reproducible experimental design is paramount when utilizing fluorescent probes. This section details methodologies for the preparation of this compound solutions and its application in common enzyme assays, as well as protocols for characterizing its fundamental photophysical properties.

Preparation of this compound Stock Solution

A concentrated stock solution of this compound is typically prepared in an organic solvent due to its poor aqueous solubility.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Weigh out the desired amount of this compound powder.

-

Dissolve the this compound powder in anhydrous DMSO to create a stock solution, typically at a concentration of 1-10 mM.[2][3]

-

Vortex the solution thoroughly to ensure the dye is completely dissolved.

-

Store the stock solution at -20°C, protected from light.[3]

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a specific wavelength. It can be determined experimentally using the Beer-Lambert law.[1]

Materials:

-

This compound stock solution (in DMSO)

-

Spectrophotometer-grade solvent (e.g., DMSO or ethanol)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a series of dilutions of the this compound stock solution in the chosen solvent.

-

Measure the absorbance of each dilution at the absorption maximum (λmax ≈ 648 nm).

-

Plot the absorbance values against the corresponding concentrations.

-

The molar extinction coefficient (ε) is calculated from the slope of the resulting linear fit of the data, according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).[1]

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) quantifies the efficiency of the fluorescence process and is typically determined by a comparative method using a fluorescent standard with a known quantum yield.[1]

Materials:

-

This compound solution of known absorbance

-

A suitable fluorescence standard with a known quantum yield in the same solvent (e.g., Alexa Fluor 647, Φf ≈ 0.33)[10]

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a dilute solution of this compound and the fluorescence standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be low (typically < 0.1) to minimize inner-filter effects.[1]

-

Measure the absorbance of both solutions at the excitation wavelength.

-

Measure the fluorescence emission spectra of both solutions, exciting at the same wavelength.

-

Integrate the area under the emission spectra for both the this compound sample and the standard.

-

The quantum yield of this compound is calculated using the following equation:[1] Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)² where Φf is the fluorescence quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[1]

Applications in Enzymatic Assays

This compound and its derivatives are excellent substrates for various enzymes, where enzymatic cleavage of a non-fluorescent precursor yields the highly fluorescent this compound molecule.

Horseradish Peroxidase (HRP) Assay

In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of a substrate. While specific protocols for this compound as a direct HRP substrate are not as common as for its derivatives, the principle remains the same, where the oxidation of a this compound precursor would lead to a fluorescent product.

β-Galactosidase Assay using DDAOG

A widely used derivative is 9H-(1,3-dichloro-9,9-dimethylacridin-2-one-7-yl) β-D-galactopyranoside (DDAOG). DDAOG is a non-fluorescent substrate that is cleaved by β-galactosidase to produce the highly fluorescent this compound.[11] This assay is significantly more sensitive than colorimetric assays using substrates like ONPG.

Materials:

-

DDAOG stock solution (1-10 mM in DMSO)

-

Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.0, containing 10 mM KCl, 1 mM MgCl₂, and 50 mM β-mercaptoethanol)[11]

-

β-galactosidase enzyme solution or cell lysate

-

96-well microplate

-

Microplate reader with fluorescence capabilities

Procedure:

-

Prepare the necessary dilutions of the β-galactosidase enzyme or cell lysate in the assay buffer.

-

Add the enzyme preparation to the wells of a microplate.

-

Initiate the reaction by adding the DDAOG substrate to a final concentration in the micromolar range (e.g., 50-200 µM).[11]

-

Incubate the plate at 37°C, protected from light.

-

Measure the increase in fluorescence intensity over time using a microplate reader with excitation at approximately 645 nm and emission at approximately 660 nm.[11]

-

The enzyme activity is determined by calculating the rate of fluorescence increase.

General Workflow for this compound-based Enzyme Assays

The application of this compound-based substrates in enzyme assays generally follows a consistent workflow, from sample preparation to data analysis.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. Aat Bioquest this compound [7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one)] | Fisher Scientific [fishersci.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. This compound [7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one)] *CAS 118290-05-4* | AAT Bioquest [aatbio.com]

- 7. 1,3-dichloro-7-hydroxy-9,9-dimethylacridin-2(9H)-one | C15H11Cl2NO2 | CID 2762655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 118290-05-4 [m.chemicalbook.com]

- 9. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 10. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. benchchem.com [benchchem.com]

The Suitability of DDAO for Live-Cell Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one), commonly known as DDAO, is a versatile fluorescent probe with applications in live-cell imaging. Its favorable photophysical properties, including far-red fluorescence, make it a valuable tool for researchers. This technical guide provides an in-depth analysis of this compound's suitability for live-cell imaging, summarizing its properties, providing detailed experimental protocols, and discussing important considerations such as cytotoxicity and phototoxicity. It is important to distinguish the fluorescent probe this compound from the surfactant Dodecyldimethylamine oxide, which shares the same acronym but is a chemically distinct compound. This guide focuses exclusively on the fluorescent probe.

Core Properties of this compound

This compound is a near-infrared (NIR) fluorescent probe with a tunable excitation wavelength and a long emission wavelength, which is advantageous for minimizing autofluorescence from cellular components.[1][2][3][4] Its core structure can be modified to create derivatives that act as substrates for specific enzymes, making it a powerful tool for studying enzyme activity in living cells.

Photophysical and Chemical Properties

The key photophysical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₁Cl₂NO₂ | [5][6] |

| Molecular Weight | 308.16 g/mol | [6] |

| Excitation Wavelength (tunable) | 600-650 nm | [1][2][3][4] |

| Emission Wavelength | ~656 nm | [1][2][3][4] |

| Appearance | Black solid | |

| Solubility | Soluble in DMSO | [2] |

Application in Live-Cell Imaging: Enzyme Activity Detection

A primary application of this compound in live-cell imaging is in the form of enzyme-activatable probes. In these derivatives, the this compound fluorophore is conjugated to a recognition moiety that is a substrate for a specific enzyme. In this "caged" state, this compound is non-fluorescent or exhibits significantly quenched fluorescence. Upon enzymatic cleavage of the recognition moiety, the free this compound is released, resulting in a strong fluorescent signal. This "turn-on" mechanism allows for the sensitive detection of enzyme activity within living cells.[1][3]

For example, this compound-galactoside is a derivative used to detect the activity of β-galactosidase, an enzyme often used as a reporter gene in molecular biology.[7]

Signaling Pathway of Enzyme-Activated this compound Fluorescence```dot

Caption: Step-by-step workflow for live-cell imaging with this compound.

Cytotoxicity and Phototoxicity Considerations

A critical aspect of live-cell imaging is ensuring that the fluorescent probe and the imaging process itself do not harm the cells, which could lead to artifacts and misinterpretation of data.

Cytotoxicity of this compound

While specific quantitative cytotoxicity data, such as IC50 values for the this compound fluorescent probe in various cell lines, are not extensively reported in the literature, the general use of this compound in live-cell imaging protocols suggests a degree of biocompatibility at the working concentrations typically employed (in the low micromolar range). However, it is imperative for researchers to perform their own cytotoxicity assessments for their specific cell type and experimental conditions. Standard assays such as MTT, XTT, or live/dead cell staining can be used to determine the optimal, non-toxic concentration of this compound.

Phototoxicity in this compound Imaging

Phototoxicity is a common concern in fluorescence microscopy where the excitation light can induce the formation of reactive oxygen species (ROS), leading to cellular damage and apoptosis. Given this compound's excitation in the far-red spectrum, phototoxicity is generally expected to be lower compared to probes excited by shorter wavelength light (e.g., UV or blue light). Nevertheless, to minimize phototoxicity, it is recommended to:

-

Use the lowest possible excitation light intensity and exposure time that still provides an adequate signal-to-noise ratio.

-

Utilize sensitive detectors to minimize the required excitation energy.

-

Incorporate antioxidants in the imaging medium to quench ROS.

-

For time-lapse imaging, use the longest possible intervals between image acquisitions.

Conclusion

This compound is a valuable and suitable fluorescent probe for live-cell imaging, particularly for the detection of enzyme activity through its "turn-on" derivatives. Its far-red spectral properties are advantageous for reducing cellular autofluorescence and potentially minimizing phototoxicity. While comprehensive quantitative data on its cytotoxicity is limited, the existing protocols suggest that it can be used safely at appropriate concentrations. As with any live-cell imaging reagent, it is crucial for researchers to carefully optimize staining conditions and imaging parameters to ensure cell viability and the acquisition of reliable, artifact-free data. The detailed protocols and workflows provided in this guide serve as a robust starting point for the successful application of this compound in live-cell imaging studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Potential consequences of phototoxicity on cell function during live imaging of intestinal organoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell Viability Assay Protocols | Thermo Fisher Scientific - RU [thermofisher.com]

- 4. flowcytometry-embl.de [flowcytometry-embl.de]

- 5. researchgate.net [researchgate.net]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it - PubMed [pubmed.ncbi.nlm.nih.gov]

DDAO as a Calibration Standard for Enzyme Substrates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of enzyme kinetics and high-throughput screening, the accuracy and reliability of experimental data are paramount. Fluorogenic enzyme substrates have become indispensable tools for their high sensitivity and real-time monitoring capabilities. Among these, substrates based on 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one), commonly known as DDAO, have gained prominence. This compound, as the fluorescent product of enzymatic reactions, serves as a critical calibration standard to quantify enzyme activity accurately. This technical guide provides a comprehensive overview of the core properties of this compound, its application as a calibration standard, and detailed protocols for its use in enzyme assays.

Core Physicochemical and Spectral Properties of this compound

This compound is a near-infrared (NIR) fluorescent probe with a long emission wavelength, making it particularly valuable for reducing background interference from autofluorescence in biological samples.[1][2] Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₅H₁₁Cl₂NO₂ | [3] |

| Molecular Weight | 308.16 g/mol | [3] |

| CAS Number | 118290-05-4 | [3] |

| Appearance | Black solid | [4] |

| Excitation Maximum (λex) | ~648 nm | [4] |

| Emission Maximum (λem) | ~658 nm | [4] |

| Fluorescence Quantum Yield (Φf) | 0.40 | [5] |

| Molar Extinction Coefficient (ε) | Not readily available in public domain | [4] |

While a specific, citable molar extinction coefficient for this compound is not widely published, a detailed protocol for its experimental determination is provided in the "Experimental Protocols" section of this guide.

This compound in Enzyme Assays: A Calibration Standard

This compound itself is the fluorescent product of the enzymatic cleavage of various this compound-based substrates, such as this compound-phosphate and this compound-galactoside.[6][7] In these assays, the rate of increase in fluorescence intensity is directly proportional to the enzyme activity. To translate this relative fluorescence unit (RFU) change into a quantitative measure of product formation (i.e., moles of substrate hydrolyzed per unit time), a this compound calibration curve is essential. This standard curve correlates the fluorescence intensity with known concentrations of this compound.

Workflow for Enzyme Activity Quantification using this compound Calibration

The general workflow for using this compound as a calibration standard in a continuous enzyme assay is depicted below.

References

The pH-Dependent Fluorescence of DDAO: A Technical Guide for Researchers

This technical guide provides an in-depth overview of the pH-dependent fluorescence characteristics of 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one) (DDAO), a versatile far-red fluorescent probe. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. This document covers the fundamental mechanism of its pH sensitivity, its key photophysical properties, a detailed experimental protocol for characterizing its fluorescence across a pH range, and its primary application in enzyme reporter assays.

Introduction to this compound

This compound is a fluorochrome known for its strong red fluorescence, with an excitation maximum near 648 nm and an emission maximum around 658 nm.[1] These spectral properties make it particularly useful in biological assays, as it minimizes interference from the autofluorescence of endogenous cellular components, which typically occurs at shorter wavelengths. A key feature of this compound is that its fluorescence intensity is dependent on the pH of its environment.[1] This property is critical to consider when designing and interpreting experiments, and it can also be harnessed for specific pH-sensing applications. This compound is widely used as a calibration standard and as a reporter molecule in various enzyme assays, where its release from a non-fluorescent conjugate results in a detectable signal.[2][3]

Mechanism of pH-Dependent Fluorescence

The pH sensitivity of this compound fluorescence originates from the protonation and deprotonation of its 7-hydroxyl group. In acidic to neutral environments, the hydroxyl group is protonated (-OH). As the pH increases into the alkaline range, the hydroxyl group deprotonates to form a phenolate anion (-O⁻).

This deprotonation event alters the electronic structure of the molecule, leading to a significant change in its fluorescence properties. The phenolate form is typically the more fluorescent species. The equilibrium between the protonated and deprotonated forms is governed by the acidity constant (pKa) of the hydroxyl group.

Photophysical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one) | [3][4] |

| CAS Number | 118290-05-4 | [3] |

| Molecular Formula | C₁₅H₁₁Cl₂NO₂ | [3] |

| Molecular Weight | 308.16 g/mol | [3] |

| Excitation Max. | ~648 nm | [1] |

| Emission Max. | ~658 nm | [1] |

| Predicted pKa | ~9.97 ± 0.60 |

Experimental Protocol: Measuring the pH-Dependent Fluorescence of this compound

This section provides a detailed methodology for determining the fluorescence profile and apparent pKa of this compound. This protocol is synthesized from general methods for fluorescence pKa determination.[5][6][7]

Materials and Reagents

-

This compound (CAS 118290-05-4)

-

Dimethyl sulfoxide (DMSO), spectroscopy grade

-

Buffer components:

-

Citric acid and Sodium citrate (for pH 3-6)

-

Sodium phosphate monobasic (NaH₂PO₄) and Sodium phosphate dibasic (Na₂HPO₄) (for pH 6-8)

-

Boric acid and Sodium borate (for pH 8-10)

-

Sodium carbonate and Sodium bicarbonate (for pH 10-11)

-

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for fine pH adjustment (1 M and 0.1 M solutions)

-

Deionized water (≥18 MΩ·cm)

-

Calibrated pH meter

-

Spectrofluorometer with excitation and emission monochromators

-

Quartz cuvettes

Procedure

Step 1: Preparation of this compound Stock Solution

-

Accurately weigh a small amount of this compound powder (e.g., 1 mg).

-

Dissolve the this compound in a precise volume of DMSO to create a concentrated stock solution (e.g., 1-5 mM). Ensure it is fully dissolved.

-

Store the stock solution protected from light at -20°C. This compound is typically dissolved in DMSO for experimental use.[8]

Step 2: Preparation of pH Buffer Series

-

Prepare a series of 50 mM buffer solutions covering the desired pH range (e.g., from pH 4 to pH 11 in 0.5 pH unit increments).

-

For each buffer, dissolve the appropriate buffer components in deionized water.

-

Use a calibrated pH meter to accurately adjust the pH of each buffer solution using HCl or NaOH.

-

Record the final pH of each buffer at a constant temperature (e.g., 25°C).

Step 3: Sample Preparation

-

For each pH point, pipette a precise volume of the corresponding pH buffer into a clean tube (e.g., 2 mL).

-

Add a small aliquot of the this compound stock solution to each buffer to reach a final concentration in the low micromolar range (e.g., 5 µM).[9] The final DMSO concentration should be kept low and constant across all samples (e.g., <0.5%) to minimize solvent effects.

-

Mix thoroughly and allow the samples to equilibrate at a controlled temperature for a few minutes.

Step 4: Fluorescence Measurement

-

Set the spectrofluorometer parameters. A typical starting point would be:

-

Excitation Wavelength: 648 nm

-

Emission Wavelength Range: 650 nm to 750 nm

-

Excitation and Emission Slit Widths: 5 nm (adjust as needed to optimize signal-to-noise ratio)

-

PMT Voltage/Gain: Keep constant for all measurements.

-

-

Using a quartz cuvette, run a blank measurement for each pH buffer to account for background signal.

-

Measure the emission spectrum for each this compound sample, starting from the lowest pH.

-

Record the peak fluorescence intensity at the emission maximum (~658 nm) for each sample.

Step 5: Data Analysis and pKa Determination

-

Subtract the blank reading from each corresponding this compound sample's fluorescence intensity.

-

Plot the corrected fluorescence intensity (Y-axis) against the measured pH (X-axis). The resulting data should form a sigmoidal curve.

-

Fit the data to the Henderson-Hasselbalch equation for a single ionization state:

-

I = (IB + IA * 10(pKa - pH)) / (1 + 10(pKa - pH))

-

Where I is the observed fluorescence intensity, IA is the intensity of the fully protonated (acidic) form, and IB is the intensity of the fully deprotonated (basic) form.

-

-

The inflection point of the fitted sigmoidal curve corresponds to the pKa of the fluorophore.[6]

Application: this compound in Enzyme Reporter Assays

A primary application of this compound is in the development of fluorogenic substrates for various enzymes, such as phosphatases and galactosidases. In this workflow, a non-fluorescent this compound-substrate conjugate is synthesized. Upon interaction with the target enzyme, the substrate moiety is cleaved, releasing the highly fluorescent this compound molecule. The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity.

This "turn-on" fluorescence mechanism provides a sensitive and continuous method for monitoring enzyme kinetics in real-time. When using such assays, it is crucial to perform the experiment in a well-buffered solution at a pH where the released this compound is highly fluorescent (typically neutral to alkaline pH) and the enzyme is optimally active.

Conclusion

This compound is a valuable far-red fluorescent probe whose utility is enhanced by a clear understanding of its photophysical properties. Its pH-dependent fluorescence, governed by the protonation state of its 7-hydroxyl group, is a critical parameter that must be controlled in quantitative assays. By following standardized protocols to characterize its behavior, researchers can effectively leverage this compound as a robust and sensitive reporter in a wide range of biochemical and cellular applications.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. This compound [7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one)] *CAS 118290-05-4* | AAT Bioquest [aatbio.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. ufq.unq.edu.ar [ufq.unq.edu.ar]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

Detecting the Invisible: A Technical Guide to the Application of DDAO for Extracellular DNA Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular DNA (eDNA) has emerged as a critical biomarker and a key structural component in various biological systems, from microbial biofilms to the tumor microenvironment. Its detection and quantification are paramount for advancing our understanding of numerous physiological and pathological processes. This technical guide provides an in-depth overview of the application of 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one) (DDAO), a red fluorescent dye, for the detection and quantification of eDNA. This document outlines the core principles of this compound-based detection, detailed experimental protocols, and data interpretation guidelines.

Core Principles of this compound-Based eDNA Detection

This compound is a cell-impermeable fluorescent dye with excitation and emission maxima in the far-red region of the spectrum, which minimizes interference from autofluorescence of biological samples. Its utility in eDNA detection stems from its ability to exhibit enhanced fluorescence upon binding to double-stranded DNA (dsDNA).

Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one) |

| Excitation Maximum (λex) | ~648 nm |

| Emission Maximum (λem) | ~658 nm |

| Molecular Weight | 308.16 g/mol |

| Appearance | Black solid |

| Cell Permeability | Impermeable to live cells |

Mechanism of Fluorescence

This compound belongs to the acridine family of dyes and is believed to function as a DNA intercalator. In its unbound state in aqueous solution, the this compound molecule can freely rotate and undergo other non-radiative decay processes, resulting in low intrinsic fluorescence. Upon binding to dsDNA, the planar aromatic structure of the this compound molecule inserts itself between the stacked base pairs of the DNA double helix. This intercalation restricts the rotational freedom of the dye molecule and creates a more rigid, hydrophobic microenvironment. These constraints limit non-radiative energy dissipation pathways, leading to a significant increase in the fluorescence quantum yield and, consequently, a bright fluorescent signal that is proportional to the amount of DNA present.

Experimental Protocols

This section provides detailed methodologies for the qualitative and quantitative analysis of eDNA using this compound.

Qualitative Analysis: Staining eDNA in Biofilms

This protocol is adapted from a method for visualizing eDNA in bacterial biofilms.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

2.5% Glutaraldehyde in PBS (for fixation)

-

Anti-fluorescence quencher mounting medium

-

Confocal Laser Scanning Microscope (CLSM)

Procedure:

-

Biofilm Preparation: Grow biofilms on a suitable substrate (e.g., glass coverslips) in a multi-well plate.

-

Washing: Gently remove the planktonic cells and wash the biofilm twice with PBS.

-

Fixation: Fix the biofilm with 2.5% glutaraldehyde for 30 minutes at room temperature.

-

Washing: Wash the fixed biofilm three times with PBS.

-

Staining: Prepare a 0.2 µg/mL this compound working solution in PBS. Add the this compound solution to the biofilms and incubate for 20 minutes at room temperature in the dark.[1]

-

Washing: Wash the stained biofilm three times with PBS to remove unbound dye.

-

Mounting: Gently dry the sample and apply an anti-fluorescence quencher mounting medium. Seal the coverslip.

-

Imaging: Visualize the stained eDNA using a CLSM with excitation and emission wavelengths appropriate for this compound (e.g., excitation at 633 nm and emission detection at 650-700 nm).

Quantitative Analysis: Microplate-Based eDNA Quantification (Generalized Protocol)

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5) or a buffer of choice

-

High-quality, purified dsDNA standard of known concentration (e.g., calf thymus DNA)

-

Black, flat-bottom 96-well microplates

-

Fluorescence microplate reader with excitation and emission filters for this compound

Procedure:

-

Prepare dsDNA Standards:

-

Prepare a high-concentration stock of the dsDNA standard in TE buffer.

-

Perform serial dilutions to create a standard curve. A suggested starting range is 0 µg/mL to 1.0 µg/mL (e.g., 1.0, 0.5, 0.25, 0.125, 0.0625, 0 µg/mL).

-

-

Prepare this compound Working Solution:

-

The optimal concentration of this compound for a quantitative assay needs to be determined experimentally. A starting point could be a 1:1000 to 1:2000 dilution of a 1 mg/mL stock solution in TE buffer. The final concentration should be sufficient to ensure the dye is in excess relative to the highest DNA concentration in the standard curve.

-

-

Assay Setup:

-

Pipette 50 µL of each dsDNA standard into at least triplicate wells of the black microplate.

-

Pipette 50 µL of the eDNA samples (appropriately diluted, if necessary) into separate wells in triplicate.

-

Add 50 µL of the this compound working solution to all wells containing standards and samples.

-

Mix gently by pipetting or on a plate shaker for 30 seconds. Avoid introducing bubbles.

-

-

Incubation:

-

Incubate the plate for 5-10 minutes at room temperature, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation set to ~648 nm and emission set to ~658 nm.

-

-

Data Analysis:

-

Subtract the average fluorescence intensity of the blank (0 µg/mL DNA standard) from all other readings.

-

Plot the background-subtracted fluorescence intensity of the standards against their corresponding concentrations.

-

Perform a linear regression to generate a standard curve.

-

Use the equation of the line to calculate the concentration of eDNA in the unknown samples. Account for any dilution factors.

-

Data Presentation

Quantitative data from a this compound-based eDNA assay should be presented clearly to allow for easy interpretation and comparison.

Table 1: Example Performance Characteristics of a Hypothetical this compound-Based eDNA Quantification Assay. (Note: This data is for illustrative purposes only and must be determined experimentally.)

| Parameter | Value |

| Linear Dynamic Range | 0.05 - 1.0 µg/mL |

| Limit of Detection (LOD) | 0.02 µg/mL |

| Limit of Quantification (LOQ) | 0.05 µg/mL |

| R² of Standard Curve | > 0.99 |

Table 2: Example Quantification of eDNA from Various Samples. (Note: This data is for illustrative purposes only.)

| Sample ID | Mean Fluorescence (RFU) | Calculated Concentration (µg/mL) |

| Sample A | 850 | 0.25 |

| Sample B | 1500 | 0.48 |

| Sample C | 420 | 0.11 |

Mandatory Visualizations

Logical Relationship of this compound-DNA Interaction

Caption: this compound binds to eDNA via intercalation, leading to enhanced fluorescence.

Experimental Workflow for eDNA Quantification

Caption: Workflow for quantitative analysis of eDNA using a this compound microplate assay.

Signaling Pathways

Current scientific literature does not indicate that this compound is involved in any known cellular signaling pathways. Its primary application is as a fluorescent probe for the direct detection of DNA. Its inability to permeate the membranes of live cells further supports its role as an external detection agent rather than a modulator of intracellular events.

Conclusion

This compound presents a valuable tool for the detection and, with proper validation, the quantification of extracellular DNA. Its far-red fluorescence properties and cell impermeability make it particularly suitable for studying eDNA in complex biological samples. While detailed quantitative protocols and performance metrics for this compound are not yet widely established in the literature, the generalized methods provided in this guide offer a solid foundation for researchers to develop and validate their own this compound-based eDNA assays. The continued exploration of such tools is essential for unlocking the full potential of eDNA as a biomarker in research and clinical settings.

References

Unveiling DDAO: A Technical Guide to a Versatile Near-Infrared Fluorochrome

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core characteristics and applications of 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one), commonly known as DDAO. As a versatile near-infrared (NIR) fluorescent probe, this compound is increasingly utilized in a variety of biological assays. This document provides a comprehensive overview of its spectral and physicochemical properties, detailed experimental protocols for its use and characterization, and visualizations of its application in biological systems.

Core Properties of this compound

This compound is a fluorescent dye characterized by its long emission wavelength in the red region of the spectrum and a tunable excitation wavelength.[1][2] Its fluorescence is notably pH-dependent, a characteristic that can be harnessed in specific experimental designs.[1] The fundamental physicochemical and spectral properties of this compound are summarized below.

| Property | Value |

| Chemical Formula | C₁₅H₁₁Cl₂NO₂ |

| Molecular Weight | 308.16 g/mol |

| CAS Number | 118290-05-4 |

| Appearance | Black solid |

| Excitation Maximum (λex) | ~648 nm[3] |

| Emission Maximum (λem) | ~658 nm[3] |

| Solubility | Soluble in DMSO |

Experimental Protocols

Accurate characterization and application of this compound necessitate standardized experimental procedures. The following protocols provide detailed methodologies for determining its core photophysical properties and its application in common bioassays.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a specific wavelength. It can be determined using the Beer-Lambert law.

Materials:

-

This compound

-

High-purity solvent (e.g., DMSO)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Calibrated analytical balance and volumetric flasks

Procedure:

-

Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of solvent to create a concentrated stock solution.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of known concentrations.

-

Spectrophotometer Setup: Set the UV-Vis spectrophotometer to scan a wavelength range that includes the expected absorption maximum of this compound (around 648 nm). Use the same solvent as a blank to zero the instrument.[4]

-

Absorbance Measurement: Measure the absorbance of each dilution at the absorption maximum (λmax).[4]

-

Data Analysis: Plot a graph of absorbance versus concentration. The slope of the resulting linear regression line is equal to the molar extinction coefficient (ε) in units of M⁻¹cm⁻¹.

Workflow for Molar Extinction Coefficient Determination:

References

Methodological & Application

Application Notes and Protocols for DDAO in ELISA Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme-Linked Immunosorbent Assays (ELISAs) are a cornerstone of modern biological research and diagnostics, enabling the sensitive and specific quantification of a wide array of analytes. The choice of substrate is critical to the performance of an ELISA, directly impacting its sensitivity, dynamic range, and signal stability. While chromogenic substrates like TMB (3,3',5,5'-tetramethylbenzidine) are widely used, fluorogenic substrates offer significant advantages in terms of sensitivity and signal-to-noise ratio.[1][2] This document provides detailed application notes and protocols for the use of 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one) (DDAO) as a fluorogenic substrate in horseradish peroxidase (HRP)-based ELISA assays.

This compound, in the presence of hydrogen peroxide (H₂O₂), is enzymatically converted by HRP into a highly fluorescent product.[1] This reaction forms the basis for a sensitive detection method in various immunoassays. The oxidized this compound product exhibits excitation and emission maxima at approximately 645 nm and 665 nm, respectively, in the far-red region of the spectrum, which helps to minimize background fluorescence from biological samples.

Principle of this compound-Based Detection

The core of the this compound-based ELISA is the HRP-catalyzed oxidation of this compound. In a typical sandwich ELISA format, an HRP-conjugated detection antibody is bound to the target analyte, which has been captured by an antibody coated on the microplate well. Upon addition of the this compound substrate solution containing H₂O₂, the HRP enzyme catalyzes the conversion of the weakly fluorescent this compound into its highly fluorescent, red-shifted product. The intensity of the generated fluorescence is directly proportional to the amount of HRP, and thus to the concentration of the analyte in the sample.

Data Presentation: Comparison of HRP Substrates

The selection of an appropriate substrate is a critical step in ELISA development. The following table summarizes the key performance characteristics of this compound in comparison to other commonly used HRP substrates, Amplex Red (a fluorescent substrate) and TMB (a chromogenic substrate).

| Feature | This compound | Amplex Red | TMB (Chromogenic) |

| Detection Method | Fluorescence | Fluorescence | Colorimetric |

| Excitation (nm) | ~645 | ~571 | N/A |

| Emission (nm) | ~665 | ~585 | N/A (Absorbance at 450 nm after stopping) |

| Sensitivity | High | Very High | Moderate to High |

| Dynamic Range | Wide | Wide | Moderate |

| Signal Stability | Good | Moderate | Good (after stopping) |

| Advantages | - Far-red emission minimizes autofluorescence- Good sensitivity and dynamic range | - High sensitivity | - Well-established protocols- Visible color change |

| Disadvantages | - Requires a fluorescence plate reader | - Susceptible to photo-bleaching- Potential for non-specific oxidation | - Lower sensitivity compared to fluorescent substrates |

Experimental Protocols

General Sandwich ELISA Workflow

The following diagram illustrates the typical workflow for a sandwich ELISA employing this compound for fluorescent detection.

Caption: A typical sandwich ELISA experimental workflow.

Detailed Protocol for this compound-Based Fluorescent ELISA

This protocol provides a general guideline for using this compound in a sandwich ELISA format. Optimization of antibody concentrations, incubation times, and reagent volumes is recommended for each specific assay.

Materials:

-

96-well black, clear-bottom microplates

-

Capture and biotinylated detection antibodies specific for the analyte of interest

-

Recombinant antigen standard

-

Streptavidin-HRP conjugate

-

This compound (7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one))

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Assay Diluent/Blocking Buffer (e.g., PBS with 1% BSA and 0.05% Tween-20)

-

Fluorescence microplate reader

Procedure:

-

Plate Coating:

-

Dilute the capture antibody to a pre-optimized concentration (typically 1-10 µg/mL) in Coating Buffer.

-

Add 100 µL of the diluted capture antibody to each well of a 96-well black microplate.

-

Incubate overnight at 4°C.

-

Wash the plate 3 times with 200 µL of Wash Buffer per well.

-

-

Blocking:

-

Add 200 µL of Blocking Buffer to each well.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate 3 times with Wash Buffer.

-

-

Sample and Standard Incubation:

-

Prepare serial dilutions of the recombinant antigen standard in Assay Diluent.

-

Add 100 µL of standards and samples to the appropriate wells.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

Wash the plate 3 times with Wash Buffer.

-

-

Detection Antibody Incubation:

-

Dilute the biotinylated detection antibody to its optimal concentration in Assay Diluent.

-

Add 100 µL of the diluted detection antibody to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate 3 times with Wash Buffer.

-

-

Streptavidin-HRP Incubation:

-

Dilute the Streptavidin-HRP conjugate in Assay Diluent (a starting dilution of 1:5000 to 1:10,000 is recommended).

-

Add 100 µL of the diluted Streptavidin-HRP to each well.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Wash the plate 5 times with Wash Buffer.

-

-

Substrate Reaction and Signal Detection:

-

Prepare this compound/H₂O₂ Substrate Solution:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Immediately before use, prepare the working substrate solution by diluting the this compound stock solution to a final concentration of 10-50 µM in a suitable buffer (e.g., PBS, pH 7.4).

-

Add H₂O₂ to the this compound working solution to a final concentration of 100-500 µM.

-

-

Add 100 µL of the freshly prepared this compound/H₂O₂ Substrate Solution to each well.

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~645 nm and emission at ~665 nm.

-

Application in Signaling Pathway Analysis: Kinase Activity Assay

This compound-based ELISAs can be adapted to measure the activity of specific kinases, which are key regulators of cellular signaling pathways. This is often achieved by using a substrate peptide for the kinase of interest coated on the plate and a phospho-specific antibody for detection.

Caption: Workflow for a this compound-based kinase activity ELISA.

Protocol Modifications for Kinase Activity Assay:

-